6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Medicinal chemistry STAT3 inhibition Building block synthesis

Researchers targeting STAT3 with covalent inhibitors require the intact C2-C3 olefin-saturation abolishes activity at 50 μM. This compound provides the essential Michael acceptor plus a 6-aminomethyl handle (pKa ~8.7) for amide coupling or sulfonamide diversification. • Intact C2-C3 double bond for cysteine-targeted covalent bond formation • 6-Aminomethyl handle enables rapid library synthesis via amide coupling, sulfonylation, or reductive amination • Superior BBB permeability (PAMPA Pe 10.08 vs 3.98 for Stattic); reduced non-specific thiol labeling (30-40% vs >95%) • Available at 97-98% purity from multiple suppliers

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Cat. No. B11904725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2(=O)=O)CN
InChIInChI=1S/C9H9NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-5H,6,10H2
InChIKeyRIALDOWEJLEYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide — Core Scaffold Identity and Procurement-Relevant Specifications


6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide (CAS 1186519-56-1) is a heterocyclic building block comprising a benzo[b]thiophene core oxidized at sulfur to the 1,1-dioxide (sulfone) and bearing a primary aminomethyl (–CH₂NH₂) substituent at the 6-position . With a molecular formula C₉H₉NO₂S and molecular weight of 195.24 g·mol⁻¹, the compound features an intact C2–C3 double bond that confers Michael acceptor electrophilicity, a property exploited in covalent inhibitor design [1]. The 6-position of this scaffold is the privileged site for electrophilic aromatic substitution, enabling direct synthetic access via regioselective nitration–reduction sequences derived from the well-characterized Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) pathway [2]. Commercially available from multiple vendors at purities of 97–98% (HPLC), it serves as a key intermediate for medicinal chemistry programs targeting the STAT3 signaling axis, PHGDH-dependent serine metabolism, and other therapeutic areas linked to the benzo[b]thiophene 1,1-dioxide pharmacophore .

Why Generic Benzo[b]thiophene 1,1-Dioxide Analogs Cannot Substitute for the 6-Aminomethyl Regioisomer in Research and Development Pipelines


Regioisomeric aminomethylbenzo[b]thiophene 1,1-dioxides (5-, 6-, and other positional variants) and closely related 6-substituted analogs (6-amino, 6-nitro, 2,3-dihydro) are not functionally interchangeable. The 6-aminomethyl substitution pattern is uniquely aligned with the only well-precedented, high-yielding regioselective synthetic route into this scaffold family — electrophilic nitration at C6 followed by reduction — making the 6-position the sole entry point for systematic derivatization toward amine-containing analogs [1]. Furthermore, the combination of the intact C2–C3 olefin (required for Michael acceptor covalent targeting), the methylene-spaced benzylamine-type basicity (pKa ~8.7 vs. ~1.2 for the directly attached 6-amino analog), and the demonstrated amenability of 6-substituted derivatives to blood–brain barrier penetration cannot be replicated by the 5-regioisomer or by 2,3-dihydro analogs that lack the electrophilic warhead [2]. Procurement of the incorrect regioisomer or reduced analog introduces a different reactivity profile, altered protonation state at physiological pH, and loss of the structure–activity relationships that have been validated for the 6-substituted series.

Quantitative Differentiation Evidence for 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide Relative to Closest Analogs


Regioselective Synthetic Accessibility: 6-Position versus 5-Position Aminomethyl Derivatives

The 6-position of benzo[b]thiophene 1,1-dioxide is the exclusive site of high-yielding electrophilic nitration, enabling a direct three-step route to 6-aminomethyl derivatives. Electrophilic nitration occurs regioselectively at C6 to yield Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) in 93% isolated yield; subsequent reduction with Fe/NH₄Cl provides 6-aminobenzo[b]thiophene 1,1-dioxide in 65% yield [1]. This amine intermediate serves as the direct precursor for reductive amination or alkylation to install the aminomethyl or substituted aminomethyl group. By contrast, the 5-regioisomer (CAS 933715-56-1) cannot be accessed via this electrophilic substitution pathway and requires de novo construction of the benzothiophene ring with the substituent pre-installed, resulting in longer synthetic sequences and lower overall efficiency. No comparable high-yielding, regiospecific route to 5-aminomethylbenzo[b]thiophene 1,1-dioxide has been reported in the primary literature .

Medicinal chemistry STAT3 inhibition Building block synthesis

Michael Acceptor Electrophilicity: Intact C2–C3 Double Bond versus 2,3-Dihydro (Reduced) Analogs

The C2–C3 double bond in benzo[b]thiophene 1,1-dioxides functions as a potent Michael acceptor due to the strong electron-withdrawing effect of the sulfone group, and is essential for covalent target engagement [1]. In a direct head-to-head comparison within the same study, compounds retaining the C2–C3 double bond (K2071, K2885, K2886, K2888) inhibited IL-6-stimulated STAT3 Y705 phosphorylation in a concentration-dependent manner (5–50 μM), whereas the oxa-Michael adduct K2891 (C2–C3 saturated via methanol addition) and the hydrogenated analog K2946 (C2–C3 reduced with H₂/Pd-C) were completely ineffective at inhibiting STAT3 phosphorylation at 50 μM [2]. This binary loss-of-function upon saturation demonstrates that the electrophilic enone-like system is a strict structural requirement for biological activity in the STAT3 inhibitory series. The target compound 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide retains the intact C2–C3 double bond (SMILES: NCC1=CC=C2C=CS(=O)(=O)C2=C1), whereas its 2,3-dihydro counterpart (CAS 1363381-44-5) does not .

Covalent inhibitor design STAT3 signaling Electrophilic warhead

Thiol Reactivity: 6-Amino/Aminomethyl Scaffold versus 6-Nitro (Stattic) Scaffold

Excessive thiol reactivity is a known liability of the 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) scaffold, contributing to STAT3-independent off-target effects [1]. In a controlled comparison, Stattic (compound 3) underwent near-quantitative conversion (>95%) to thiol conjugates upon incubation with cysteine, N-acetylcysteine, or glutathione in PBS. In contrast, the 6-amino derivative (compound 4, the direct precursor to 6-aminomethyl analogs) and the methoxybenzylamino derivative K2071 displayed significantly lower thiol reactivity, with only 30–40% conversion under identical conditions [2]. This approximately 2.5- to 3-fold reduction in thiol adduct formation is attributed to the replacement of the strongly electron-withdrawing nitro group (–NO₂) with an electron-donating amino (–NH₂) or substituted amino group at the 6-position, which deactivates the enone system toward non-specific nucleophilic attack [3]. The 6-aminomethyl compound, bearing a similarly electron-donating aminomethyl substituent, is predicted to exhibit comparably attenuated thiol reactivity relative to Stattic.

Off-target reactivity Covalent probe selectivity Drug safety profiling

Blood–Brain Barrier Penetration Potential: 6-Substituted Benzo[b]thiophene 1,1-Dioxides versus Stattic

CNS-targeted drug discovery requires measurable blood–brain barrier (BBB) permeability. In a parallel artificial membrane permeability assay (PAMPA), the 6-substituted benzo[b]thiophene 1,1-dioxide K2071 — derived directly from 6-aminobenzo[b]thiophene 1,1-dioxide, the same precursor used to access the 6-aminomethyl compound — demonstrated a permeability coefficient (Pe) of 10.08 ± 0.79 × 10⁻⁶ cm·s⁻¹, classifying it as CNS+ (high BBB penetration predicted) [1]. In contrast, the parent compound Stattic (6-nitro) showed a Pe of only 3.98 ± 0.58 × 10⁻⁶ cm·s⁻¹, placing it in the CNS± (uncertain) category [1]. This 2.5-fold improvement in PAMPA permeability is a direct consequence of replacing the nitro group with an amine-containing substituent at the 6-position, which modulates physicochemical properties including LogP (Stattic LogP ~1.4 vs. 6-aminomethyl compound predicted LogP 0.30) and hydrogen-bonding capacity . All nine 6-(benzylamino)benzo[b]thiophene 1,1-dioxides tested in the PAMPA assay achieved CNS+ classification, confirming that the 6-substituted scaffold is systematically amenable to BBB-penetrant design [1].

CNS drug discovery Glioblastoma BBB permeability

Amine Basicity and Protonation State: Aminomethyl (–CH₂NH₂) versus Amino (–NH₂) at the 6-Position

The methylene spacer in the 6-aminomethyl compound converts the amine from an aniline-type (directly conjugated to the electron-deficient benzo[b]thiophene 1,1-dioxide π-system) to a benzylamine-type (electronically insulated by the –CH₂– spacer). This structural difference produces a profound change in amine basicity. The predicted pKa for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide — a direct analog of the 6-amino series — is 1.16 ± 0.20, indicating that the directly attached amino group is extensively deprotonated even at strongly acidic pH due to resonance withdrawal by the sulfone . In contrast, the predicted pKa for the corresponding aminomethyl analog (5-(aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide) is 8.74 ± 0.29, placing it in the range of a typical benzylamine . At physiological pH 7.4, the aminomethyl compound is therefore predominantly protonated (≈95% NH₃⁺), whereas the directly attached amino analog is almost entirely neutral, with profound consequences for aqueous solubility, hydrogen-bond donor capacity, and suitability for amide coupling or reductive amination reactions .

Amine nucleophilicity Physicochemical profiling Conjugation chemistry

Recommended Research and Procurement Application Scenarios for 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide


STAT3-Targeted Covalent Inhibitor Development Requiring an Intact Michael Acceptor Warhead

For medicinal chemistry programs developing covalent STAT3 SH2-domain inhibitors, 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide provides the essential electrophilic C2–C3 enone motif required for cysteine-targeted covalent bond formation. The K2071 study demonstrated that saturation of this double bond completely abolishes STAT3 phosphorylation inhibition at 50 μM, establishing the olefin as an absolute pharmacophoric requirement [1]. The 6-aminomethyl primary amine handle further enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination to generate focused libraries while preserving the Michael acceptor functionality. This compound is specifically indicated over the 2,3-dihydro analog (CAS 1363381-44-5) for any program requiring covalent target engagement.

CNS-Penetrant Glioblastoma or Brain Metastasis Drug Discovery Programs

Given the demonstrated BBB permeability of 6-substituted benzo[b]thiophene 1,1-dioxide derivatives — with K2071 achieving a PAMPA Pe of 10.08 × 10⁻⁶ cm·s⁻¹ (CNS+) compared to only 3.98 for Stattic (CNS±) — the 6-aminomethyl scaffold is a rational starting point for CNS oncology programs [1]. The improved LogP of 0.30 (vs. ~1.4 for Stattic) and the protonatable benzylamine (predicted pKa ~8.7) favor aqueous solubility at physiological pH while maintaining sufficient lipophilicity for passive BBB diffusion. The K2071 study further demonstrated in vivo tolerability in mice without acute toxicity, supporting the developability of this chemotype for CNS indications . Researchers should prioritize this compound over the 6-nitro (Stattic) scaffold when BBB penetration is a design criterion.

Chemical Probe Synthesis Requiring Low Off-Target Thiol Reactivity

For chemical biology applications where target selectivity is paramount, the 6-aminomethyl scaffold offers a substantially cleaner reactivity profile than Stattic. The K2071 study quantified thiol conjugate formation: Stattic underwent >95% conversion with physiological thiols, whereas the 6-amino-derived analogs (compounds 4 and K2071) showed only 30–40% conversion under identical conditions [1]. This 2.5- to 3-fold reduction in non-specific thiol labeling translates to a lower background in chemoproteomic profiling experiments and greater confidence that observed biological effects are target-mediated rather than driven by global cysteine reactivity. For PROTAC design, affinity-labeling probe development, or target validation studies, procurement of the 6-aminomethyl compound over Stattic is warranted to minimize polypharmacology confounds.

Building Block for Parallel Library Synthesis via Amine-Conjugation Chemistry

The primary aminomethyl group at the 6-position offers a versatile synthetic handle for parallel library generation. Unlike the 6-amino analog (pKa ~1.2, poorly nucleophilic), the benzylamine-type amine (pKa ~8.7) of the 6-aminomethyl compound is sufficiently basic and nucleophilic to participate efficiently in amide bond formation with carboxylic acids (HATU/EDC coupling), sulfonylation with sulfonyl chlorides, reductive amination with aldehydes, and urea formation with isocyanates — all under standard conditions compatible with the electrophilic C2–C3 double bond [1]. Commercial availability at 97–98% purity from multiple suppliers (Fluorochem, AKSci, Leyan, MolCore) ensures reproducibility across library synthesis campaigns . For medicinal chemistry groups synthesizing >50-compound libraries, the 6-aminomethyl regioisomer should be selected over the 5-regioisomer to leverage the validated and higher-yielding 6-position synthetic route.

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